molecular formula C12H11FO2 B8495395 1-fluoro-4-(methoxymethoxy)naphthalene

1-fluoro-4-(methoxymethoxy)naphthalene

Cat. No.: B8495395
M. Wt: 206.21 g/mol
InChI Key: PMAINBMDZPPUJT-UHFFFAOYSA-N
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Description

1-Fluoro-4-(methoxymethoxy)naphthalene is a halogenated naphthalene derivative featuring a fluorine atom at the 1-position and a methoxymethoxy (-OCH₂OCH₃) group at the 4-position of the naphthalene ring. The methoxymethoxy group is a branched ether substituent, imparting both steric bulk and moderate electron-donating effects due to the oxygen atoms. This compound is structurally tailored for applications in organic electronics and synthetic chemistry, where fluorine substituents enhance stability and electronic properties .

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

1-fluoro-4-(methoxymethoxy)naphthalene

InChI

InChI=1S/C12H11FO2/c1-14-8-15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3

InChI Key

PMAINBMDZPPUJT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C2=CC=CC=C21)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of naphthalene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . The reaction conditions often include mild temperatures and solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of 1-fluoro-4-(methoxymethoxy)naphthalene may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety when handling fluorinating agents. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-fluoro-4-(methoxymethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-fluoro-4-(methoxymethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-4-(methoxymethoxy)naphthalene involves its interaction with molecular targets through its fluorine atom. The fluorine atom can form strong electrostatic interactions with biological molecules, affecting their function and stability. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Table 1: Key Substituent Comparisons
Compound Name Substituents (Position) Electronic Effect Molecular Weight (g/mol) Reference ID
1-Fluoro-4-(methoxymethoxy)naphthalene F (1), -OCH₂OCH₃ (4) Moderate electron-donating 220.22* -
1-Bromo-4-(methoxymethoxy)naphthalene Br (1), -OCH₂OCH₃ (4) Electron-withdrawing (polarizable) 283.13
1-Ethoxy-4-fluoronaphthalene F (1), -OCH₂CH₃ (4) Weak electron-donating 190.21
1-Methoxy-4-nitronaphthalene -OCH₃ (1), -NO₂ (4) Strong electron-withdrawing 203.19
1-Fluoro-4-(trifluoromethyl)naphthalene F (1), -CF₃ (4) Strong electron-withdrawing 214.16

*Calculated based on formula C₁₂H₁₁FO₂.

Key Insights :

  • Electron-Donating vs. Withdrawing Groups: The methoxymethoxy group in the target compound donates electrons via oxygen lone pairs, contrasting sharply with nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which withdraw electrons .
  • Halogen Effects : Fluorine’s high electronegativity lowers the π-electron density of the naphthalene ring, while bromine’s polarizability enhances reactivity in cross-coupling reactions .

Thermal and Physical Properties

Key Insights :

  • Fluorinated compounds generally exhibit enhanced thermal stability due to strong C-F bonds. The methoxymethoxy group may reduce crystallinity compared to simpler alkoxy substituents, as seen in NDIs (naphthalene diimides) with fluorinated side chains .
  • Solubility is influenced by substituent polarity; nitro and trifluoromethyl groups enhance solubility in polar aprotic solvents .

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